molecular formula C15H25N5O B7124204 N-[[6-(dimethylamino)pyridin-2-yl]methyl]-4-methyl-1,4-diazepane-1-carboxamide

N-[[6-(dimethylamino)pyridin-2-yl]methyl]-4-methyl-1,4-diazepane-1-carboxamide

Cat. No.: B7124204
M. Wt: 291.39 g/mol
InChI Key: PZPLBYBUBIWPLC-UHFFFAOYSA-N
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Description

N-[[6-(dimethylamino)pyridin-2-yl]methyl]-4-methyl-1,4-diazepane-1-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[6-(dimethylamino)pyridin-2-yl]methyl]-4-methyl-1,4-diazepane-1-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 6-(dimethylamino)pyridine-2-carbaldehyde with 4-methyl-1,4-diazepane in the presence of a suitable catalyst and solvent. The reaction conditions often require controlled temperatures and pH to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process optimization focuses on maximizing yield and purity while minimizing by-products and waste. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed for quality control and product verification .

Chemical Reactions Analysis

Types of Reactions

N-[[6-(dimethylamino)pyridin-2-yl]methyl]-4-methyl-1,4-diazepane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups into the pyridine ring .

Scientific Research Applications

N-[[6-(dimethylamino)pyridin-2-yl]methyl]-4-methyl-1,4-diazepane-1-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism by which N-[[6-(dimethylamino)pyridin-2-yl]methyl]-4-methyl-1,4-diazepane-1-carboxamide exerts its effects involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the diazepane ring can enhance binding affinity to target proteins. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-[[6-(dimethylamino)pyridin-2-yl]methyl]-4-methyl-1,4-diazepane-1-carboxamide: shares structural similarities with other pyridine and diazepane derivatives, such as:

Uniqueness

What sets this compound apart is its unique combination of a dimethylamino-substituted pyridine ring and a diazepane ring. This structure provides distinct chemical properties and biological activities, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-[[6-(dimethylamino)pyridin-2-yl]methyl]-4-methyl-1,4-diazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N5O/c1-18(2)14-7-4-6-13(17-14)12-16-15(21)20-9-5-8-19(3)10-11-20/h4,6-7H,5,8-12H2,1-3H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZPLBYBUBIWPLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C(=O)NCC2=NC(=CC=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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